1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one
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Overview
Description
1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one is a chemical compound with the molecular formula C9H10BrNOS and a molecular weight of 260.15 g/mol . This compound is characterized by the presence of an amino group, a mercapto group, and a bromine atom attached to a propanone backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2-Amino-4-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position . Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst to achieve high yields and purity .
Chemical Reactions Analysis
1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The carbonyl group in the propanone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The amino and mercapto groups can form covalent bonds with active sites of enzymes, inhibiting their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets . The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one can be compared with other similar compounds, such as:
1-(2-Amino-4-mercaptophenyl)propan-2-one: Lacks the bromine atom, resulting in different reactivity and binding properties.
1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one: Contains a hydroxyl group instead of a mercapto group, leading to different chemical behavior and applications.
1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one: The bromine atom is positioned differently, affecting the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10BrNOS |
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Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(2-amino-4-sulfanylphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNOS/c1-5(12)9(10)7-3-2-6(13)4-8(7)11/h2-4,9,13H,11H2,1H3 |
InChI Key |
VUEDIGNWOHQZRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)S)N)Br |
Origin of Product |
United States |
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